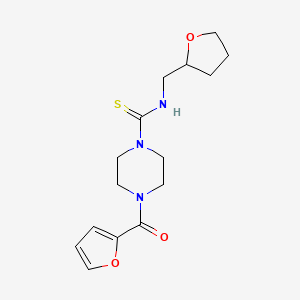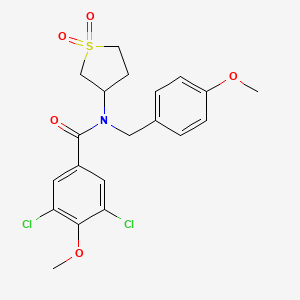
N-(3-acetylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
説明
N-(3-acetylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, commonly known as TPU-0033, is a small molecule compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. TPU-0033 is a urea derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.
作用機序
The mechanism of action of TPU-0033 is not fully understood. However, it has been suggested that TPU-0033 exerts its biological activities through the inhibition of various enzymes and signaling pathways. TPU-0033 has been shown to inhibit the activity of histone deacetylase (HDAC) and to modulate the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
TPU-0033 has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to reduce the production of pro-inflammatory cytokines, and to protect against oxidative stress. TPU-0033 has also been shown to enhance cognitive function and to improve memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of TPU-0033 is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of TPU-0033 is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the research on TPU-0033. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more efficient methods for synthesizing TPU-0033 and to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of TPU-0033 and to identify its molecular targets.
科学的研究の応用
TPU-0033 has shown promising biological activities in various scientific research applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective activities. TPU-0033 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer. It has also been found to reduce inflammation in animal models of rheumatoid arthritis and to protect against neurotoxicity induced by amyloid beta peptide.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)15-8-4-9-16(12-15)20-19(23)21-18-11-5-7-14-6-2-3-10-17(14)18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEOJERZIUVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



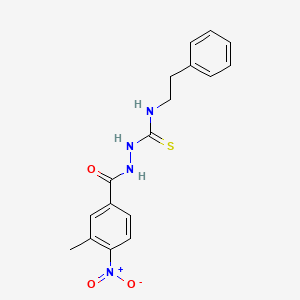

![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4118434.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B4118435.png)
![N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4118454.png)
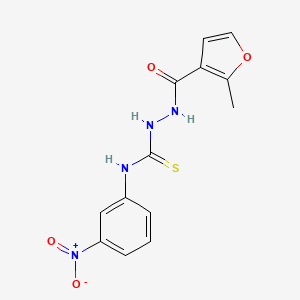
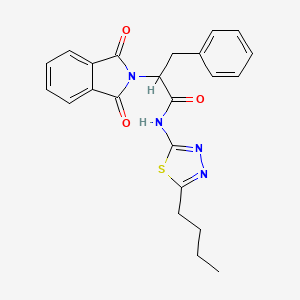
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4118466.png)
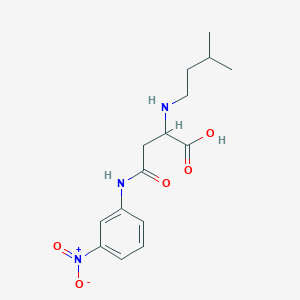
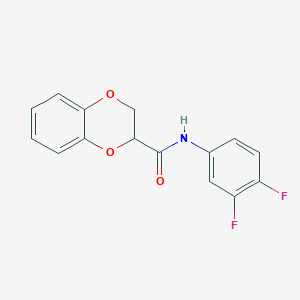
![2-[1-benzoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4118502.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4118509.png)
